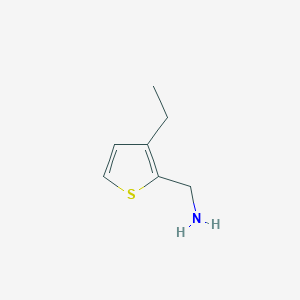

(3-Ethylthiophen-2-yl)methanamine

Description

(3-Ethylthiophen-2-yl)methanamine is a thiophene-derived primary amine characterized by a methanamine group (-CH2NH2) attached to the 2-position of a 3-ethyl-substituted thiophene ring. Its molecular formula is C7H11NS, with a molecular weight of 141.24 g/mol. The compound is synthesized via catalytic hydrogenation of (3-vinylthiophen-2-yl)methanamine using Pd/C under a hydrogen atmosphere, yielding an 89% isolated product as a yellow oil . Key spectroscopic data include:

- ¹H NMR (CDCl3): δ 7.16 (d, J = 5.1 Hz, 1H), 6.87 (d, J = 5.2 Hz, 1H), 4.56 (s, 2H), 2.61 (q, J = 7.6 Hz, 2H), 1.20 (t, J = 7.6 Hz, 3H).

- ¹³C NMR (CDCl3): δ 141.48, 134.90, 128.62, 123.84, 37.77, 21.46, 15.27.

The ethyl group at the 3-position of the thiophene ring introduces steric and electronic effects that distinguish it from simpler thiophenemethanamine derivatives.

Properties

IUPAC Name |

(3-ethylthiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-2-6-3-4-9-7(6)5-8/h3-4H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUOHYPFSDSRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethylthiophen-2-yl)methanamine typically involves the functionalization of a thiophene ring. One common method is the alkylation of thiophene followed by amination. For instance, 3-ethylthiophene can be synthesized through the Friedel-Crafts alkylation of thiophene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 3-ethylthiophene is then subjected to a formylation reaction using a Vilsmeier-Haack reagent to introduce a formyl group at the second position. Finally, the formyl group is reduced to a methanamine group using reductive amination with ammonia or an amine source in the presence of a reducing agent like sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(3-Ethylthiophen-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thiophene ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Substituted thiophene derivatives with different functional groups.

Scientific Research Applications

(3-Ethylthiophen-2-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of (3-Ethylthiophen-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its potential antimicrobial activity could involve inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

(3-Chlorothiophen-2-yl)methanamine Hydrochloride

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride

- Structure : Incorporates a tetrahydro-2H-pyran-4-yl group and a methyl substituent on the thiophene ring.

- Molecular Formula: C12H20ClNOS .

- The methyl substituent at the 3-position is smaller than ethyl, suggesting reduced hydrophobicity.

2-Thiopheneethylamine (2-(Thiophen-2-yl)ethanamine)

- Structure : Features an ethylamine (-CH2CH2NH2) side chain instead of methanamine.

- Molecular Formula : C6H9NS .

- Key Differences : The extended alkyl chain enhances flexibility and lipophilicity (predicted clogP ~1.5), which may improve blood-brain barrier penetration compared to (3-Ethylthiophen-2-yl)methanamine (clogP ~1.2 estimated).

Heterocyclic Analogues with Furan or Imidazole Scaffolds

(5-Phenylfuran-2-yl)methanamine Derivatives

- Structure : Furan ring with a phenyl substituent at the 5-position.

- Example : Compound 20 in has a 4-carboxylphenyl group linked via urea .

- Key Differences : The urea linker in furan derivatives enhances hydrogen-bonding capacity, critical for SIRT2 inhibition (IC50 ~10 µM). In contrast, this compound lacks such polar linkers, suggesting divergent biological targets.

N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl)methanamine

- Structure : Benzimidazole core with a 4-chlorophenylmethanamine group.

- Molecular Formula : C14H13ClN4 .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | clogP (Estimated) | Water Solubility |

|---|---|---|---|

| This compound | 141.24 | 1.2 | Low (oil) |

| (3-Chlorothiophen-2-yl)methanamine HCl | 178.07 | 0.8 | Moderate |

| 2-Thiopheneethylamine | 127.21 | 1.5 | Moderate |

Biological Activity

(3-Ethylthiophen-2-yl)methanamine is an organic compound characterized by a thiophene ring with an ethyl substituent and a methanamine group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological mechanisms and effects is crucial for exploring its utility in medicinal chemistry.

- Molecular Formula : C7H11NS

- Molecular Weight : 143.24 g/mol

- Structure : The compound features a thiophene ring substituted at the 3-position with an ethyl group and at the 2-position with a methanamine group.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. For instance, it may inhibit bacterial enzymes or disrupt cell membrane integrity, contributing to its antimicrobial properties. Additionally, it has been studied for potential anticancer effects, possibly through modulation of signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, it has shown effectiveness against Escherichia coli methionine aminopeptidase (MetAP), which is a target for developing novel antibiotics . The compound demonstrated low micromolar potency, suggesting it could serve as a lead structure for further antibiotic development.

Anticancer Activity

Research into the anticancer properties of this compound has revealed promising results. In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines, including HT-29 cells, with IC50 values indicating moderate to high potency . The structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance cytotoxicity.

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | E. coli MetAP | 13 µM | |

| Anticancer | HT-29 cells | < 18.11 µM |

Case Studies

- Antimicrobial Screening : In a study focusing on inhibitors of E. coli MetAP, this compound was identified as a promising candidate due to its selective inhibition against the Fe(II)-form of the enzyme. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

- Cytotoxicity Evaluation : A comparative analysis of various thiophene derivatives, including this compound, showed that modifications to the thiophene structure significantly impacted their anti-proliferative activity against cancer cells. This study highlighted the importance of structural variations in enhancing biological efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.